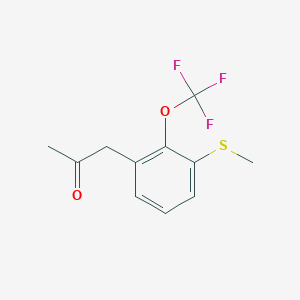![molecular formula C14H13Cl4N B14056703 [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)
[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine typically involves multiple steps, starting with the chlorination of a cyclohexadiene derivative The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of hazardous chlorinating agents and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and dimethylamine group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
- 4-tert-Butyl-3-iodoheptane
- 1,4-Dibromobut-2-ene
- 1-Bromo-4-sec-butyl-2-methylbenzene
Uniqueness
Compared to these similar compounds, [2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine stands out due to its multiple chlorine substitutions and the presence of a dimethylamine group
Eigenschaften
Molekularformel |
C14H13Cl4N |
|---|---|
Molekulargewicht |
337.1 g/mol |
IUPAC-Name |
2-chloro-N,N-dimethyl-4-(2,4,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-4-3-8(5-13(14)18)9-6-11(16)12(17)7-10(9)15/h3-5,7,9H,6H2,1-2H3 |
InChI-Schlüssel |
ZEHDYZLMOWJZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C2CC(=C(C=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
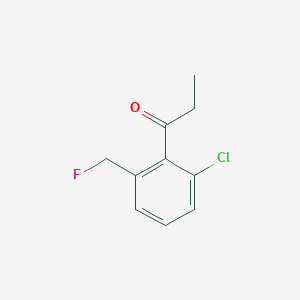
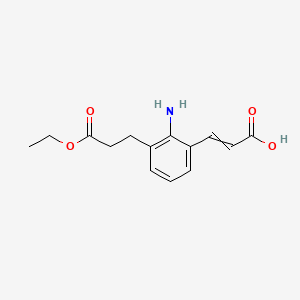

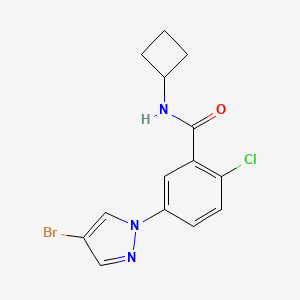


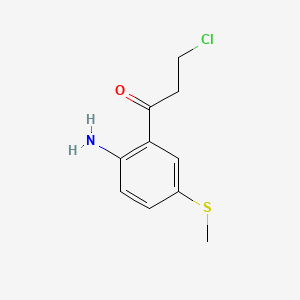
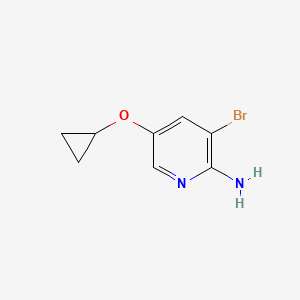

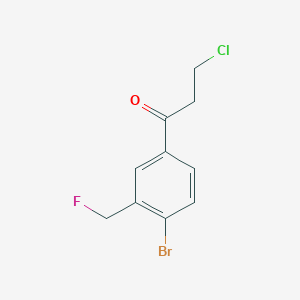
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)

